molecular formula C10H20N2O B14482054 2-Propenamide, N-(6-aminohexyl)-2-methyl- CAS No. 65915-97-1

2-Propenamide, N-(6-aminohexyl)-2-methyl-

Cat. No.: B14482054
CAS No.: 65915-97-1
M. Wt: 184.28 g/mol
InChI Key: VKFFWRNLDPAXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenamide, N-(6-aminohexyl)-2-methyl- is an organic compound with the molecular formula C9H18N2O It is a derivative of propenamide, characterized by the presence of an aminohexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(6-aminohexyl)-2-methyl- typically involves the reaction of 2-propenamide with 6-aminohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 2-Propenamide, N-(6-aminohexyl)-2-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(6-aminohexyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Propenamide, N-(6-aminohexyl)-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as a crosslinking agent in various materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(6-aminohexyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, N-(6-aminohexyl)-: Lacks the methyl group, resulting in different chemical properties.

    2-Propenamide, N-(6-aminohexyl)-2-ethyl-: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.

Uniqueness

2-Propenamide, N-(6-aminohexyl)-2-methyl- is unique due to the presence of both the aminohexyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and in biological research.

Properties

CAS No.

65915-97-1

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(6-aminohexyl)-2-methylprop-2-enamide

InChI

InChI=1S/C10H20N2O/c1-9(2)10(13)12-8-6-4-3-5-7-11/h1,3-8,11H2,2H3,(H,12,13)

InChI Key

VKFFWRNLDPAXOT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.